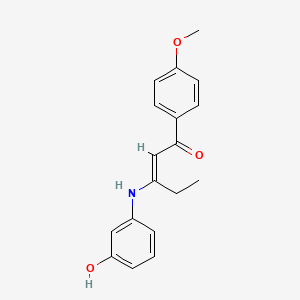![molecular formula C12H15N2O2+ B15010374 2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15010374.png)
2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core
Méthodes De Préparation
The synthesis of 2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium typically involves multiple steps. One common method includes the reaction of 1,6-dimethylpyrrolo[1,2-a]pyrazine with 2-methoxy-2-oxoethyl bromide under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium can be compared with other similar compounds, such as:
2-(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound has a similar methoxy-oxoethyl group but differs in its core structure, leading to different chemical and biological properties.
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: This compound also contains the methoxy-oxoethyl group but is based on a benzoate structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific core structure and the resulting properties, which make it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C12H15N2O2+ |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
methyl 2-(1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C12H15N2O2/c1-9-4-5-11-10(2)13(6-7-14(9)11)8-12(15)16-3/h4-7H,8H2,1-3H3/q+1 |
Clé InChI |
YRWIMIPMXISSGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1C=C[N+](=C2C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010294.png)
![2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15010297.png)
![N-(4-methylphenyl)-2-[3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15010303.png)
![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15010309.png)

![6-Amino-4-(anthracen-9-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010327.png)


![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B15010371.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15010381.png)


![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)
